Molecular Weight and Lipophilicity Differentiation vs. 6-Chloro Analog
The target compound (CAS 1354819-37-6) exhibits a molecular weight of 268.23 g/mol and a computed LogP of 3.48, compared to 302.68 g/mol and an estimated higher LogP for the 6-chloro analog (CAS 1354819-36-5) . The absence of the chlorine atom reduces molecular weight by 34.45 g/mol (11.4% reduction) and lowers lipophilicity, which may improve compliance with Lipinski's Rule of Five and enhance aqueous solubility profiles [1].
| Evidence Dimension | Molecular Weight and Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | MW: 268.23 g/mol; LogP: 3.48; PSA: 35.01 Ų |
| Comparator Or Baseline | 6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine (CAS 1354819-36-5): MW: 302.68 g/mol; LogP: estimated >3.8 (chlorine contribution ~+0.5-0.7 units); PSA: ~35 Ų (similar core) |
| Quantified Difference | ΔMW = -34.45 g/mol (-11.4%); ΔLogP ≈ -0.3 to -0.5 units (estimated) |
| Conditions | Computed physicochemical properties from ChemSrc database; LogP calculated via atom-based method |
Why This Matters
The lower molecular weight and reduced lipophilicity of the target compound make it a more favorable starting point for lead optimization programs aiming to meet oral bioavailability criteria, as every 10% reduction in MW can significantly improve permeability and solubility.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
